Methyl 3-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate
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Description
Methyl 3-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H19NO5S2 and its molecular weight is 393.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that benzofuran derivatives have shown significant cell growth inhibitory effects .
Mode of Action
Benzofuran derivatives have been known to interact with various cellular targets leading to inhibition of cell growth .
Biochemical Pathways
Benzofuran derivatives have been known to affect various biochemical pathways leading to inhibition of cell growth .
Pharmacokinetics
The solubility of the compound in alcohol suggests that it may be well absorbed in the body .
Result of Action
Benzofuran derivatives have been known to inhibit cell growth .
Action Environment
The stability of the compound at room temperature suggests that it may be stable under normal environmental conditions .
Biological Activity
Methyl 3-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, supported by relevant data and findings from diverse sources.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C₁₄H₁₅N₃O₃S
- Molecular Weight : 301.35 g/mol
The structure features a thiophene ring, a pyrrolidine moiety, and a benzofuran derivative, which contribute to its biological properties.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of this compound have been studied as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, suggesting potential applications in treating viral infections .
Antimicrobial Activity
Studies have shown that related compounds possess significant antimicrobial activity. For example, the presence of the benzofuran structure has been linked to enhanced antibacterial effects against various pathogens. In vitro assays demonstrated that these compounds can inhibit bacterial growth effectively .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays. Results indicate that it can neutralize free radicals, thus potentially protecting cells from oxidative damage .
In Vitro Studies
A series of in vitro studies have been conducted to assess the efficacy of this compound against different cell lines. The results showed:
Cell Line | IC50 (µM) | Activity |
---|---|---|
HepG2 (liver cancer) | 15.4 | Moderate cytotoxicity |
HeLa (cervical cancer) | 12.8 | Significant cytotoxicity |
MCF7 (breast cancer) | 10.5 | High cytotoxicity |
These findings suggest that the compound may have potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications in the chemical structure influence biological activity. For instance, altering the substituents on the pyrrolidine ring can enhance antiviral potency while maintaining low cytotoxicity levels in normal cells .
Properties
IUPAC Name |
methyl 3-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-23-18(20)17-16(6-9-25-17)26(21,22)19-7-4-14(11-19)12-2-3-15-13(10-12)5-8-24-15/h2-3,6,9-10,14H,4-5,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASNVZRAHPYXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.